(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
The compound (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a benzo[d]thiazole-derived carboxamide featuring a 5-nitrofuran moiety. Key structural attributes include:
- Benzo[d]thiazol core: Modified at the 3-position with a 2-ethoxyethyl group and at the 6-position with a methylsulfonyl substituent.
- 5-Nitrofuran carboxamide: A nitro group at the 5-position of the furan ring, which is characteristic of antimicrobial and antiparasitic agents .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S2/c1-3-26-9-8-19-12-5-4-11(29(2,24)25)10-14(12)28-17(19)18-16(21)13-6-7-15(27-13)20(22)23/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGOXCBNEGTMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the nitrofuran moiety and the carboxamide group. Key steps may include:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrofuran Group: This step often involves nitration reactions, where nitro groups are introduced into the furan ring.
Carboxamide Formation: The final step involves the coupling of the benzo[d]thiazole and nitrofuran intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and nitrofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation Products: Nitro derivatives with increased oxidation states.
Reduction Products: Amine derivatives with reduced nitro groups.
Substitution Products: Various substituted benzo[d]thiazole and nitrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, while the nitrofuran group could participate in redox reactions. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights critical differences between the target compound and related analogs:
Pharmacological and Physicochemical Comparisons
- Solubility : The target compound’s methylsulfonyl group confers higher aqueous solubility compared to the methoxy-substituted analog in . However, carbamoyl and hydroxypropoxy groups in ’s compound may enhance solubility for ADC applications .
- Metabolic Stability : The ethoxyethyl chain in the target compound likely reduces oxidative metabolism relative to the allyl group in ’s analog, which is prone to cytochrome P450-mediated degradation .
- ’s compound lacks nitrofuran but exhibits STING agonist properties, highlighting how core modifications redirect therapeutic applications . Carbamate analogs () may target proteolytic pathways but lack the nitro group’s redox activity .
Mechanistic Implications
- Steric and Conformational Factors : The 2-ethoxyethyl substituent provides flexibility, improving membrane permeability compared to rigid allyl or carbamate groups in analogs .
Research Findings and Limitations
- : Demonstrates that benzo[d]thiazol derivatives with carbamoyl/hydroxypropoxy groups are viable for immunotherapy, suggesting that the target’s methylsulfonyl group could be explored in similar ADC platforms .
- : Carbamate analogs underscore the importance of substituent choice in modulating stability and targeting specificity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
- Methodology :
- Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH at 80°C) .
- Functionalization : Introduce the methylsulfonyl group via oxidation of thioethers using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Carboxamide Coupling : Employ coupling agents like HATU or DCC with 5-nitrofuran-2-carboxylic acid in anhydrous DMF under nitrogen .
- Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the benzothiazole ring and Z-configuration of the imine bond (e.g., δ 8.2–8.5 ppm for nitrofuran protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNOS, calc. 435.04) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1350 cm (S=O stretch) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence biological activity?
- Experimental Design :
- Comparative SAR Study : Synthesize analogs with variations (e.g., methoxy instead of methylsulfonyl) and test antimicrobial activity against Gram-positive/-negative strains .
- Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays to quantify potency. For example:
| Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|
| -SOMe | 2.5 | 10.0 |
| -OCH | 10.0 | >50 |
| -NO | 5.0 | 25.0 |
| Source: Adapted from |
- Mechanistic Insight : The methylsulfonyl group enhances membrane permeability, while nitrofuran contributes to redox cycling and ROS generation in bacterial cells .
Q. How can conflicting bioactivity data between similar derivatives be resolved?
- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., COX-2 vs. EGFR kinase).
- Resolution Steps :
Re-evaluate Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and DMSO concentration (<1%) .
Structural Validation : Confirm stereochemistry via X-ray crystallography (e.g., Z-configuration critical for target binding) .
Computational Modeling : Perform docking studies to compare binding affinities with protein targets (e.g., AutoDock Vina) .
Q. What strategies mitigate nitro group reduction during in vitro assays?
- Approaches :
- Add Antioxidants : Include 1 mM ascorbic acid in cell culture media to stabilize the nitrofuran moiety .
- Anaerobic Conditions : Conduct assays under nitrogen for oxygen-sensitive pathways .
- Metabolite Profiling : Use LC-MS to detect reduction products (e.g., amine derivatives) and adjust experimental protocols .
Methodological Guidance
Designing a study to evaluate the compound’s potential as a catalytic ligand :
- Steps :
Coordination Screening : Mix the compound with transition metals (e.g., Pd(II), Cu(I)) in THF and monitor complexation via UV-Vis (λ~450 nm shift) .
Catalytic Testing : Assess Suzuki-Miyaura coupling efficiency (e.g., aryl bromide + phenylboronic acid) using 5 mol% ligand. Compare yields with standard ligands (e.g., BINAP):
| Ligand | Yield (%) | Turnover Frequency (h) |
|---|---|---|
| Target Compound | 85 | 120 |
| BINAP | 92 | 150 |
| Hypothetical data based on |
- Key Finding : The thiazole nitrogen and sulfonyl oxygen serve as chelation sites, but steric bulk may limit broad applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
